2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of a chloro group, a difluorocyclohexyl moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one typically involves the reaction of 2-(4,4-difluorocyclohexyl)azetidine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propan-1-one moiety. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as the preparation of starting materials, the chlorination reaction, and the purification of the final product. Quality control measures are implemented to ensure the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted compounds.
Scientific Research Applications
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluorocyclohexyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,4-difluorobenzene
- 2-Chloro-1,1-difluoroethene
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one is unique due to the presence of the azetidine ring and the difluorocyclohexyl moiety, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClF2NO/c1-8(13)11(17)16-7-4-10(16)9-2-5-12(14,15)6-3-9/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVKVPQBTKIZCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1C2CCC(CC2)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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